molecular formula C17H21ClF3NO B14204467 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane CAS No. 918644-79-8

9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane

Cat. No.: B14204467
CAS No.: 918644-79-8
M. Wt: 347.8 g/mol
InChI Key: MRAJCQSJXVTWKU-UHFFFAOYSA-N
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Description

9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[55]undecane is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chloro-3-(trifluoromethyl)phenol with an appropriate azaspiro compound under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

918644-79-8

Molecular Formula

C17H21ClF3NO

Molecular Weight

347.8 g/mol

IUPAC Name

9-[4-chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane

InChI

InChI=1S/C17H21ClF3NO/c18-15-2-1-13(11-14(15)17(19,20)21)23-12-3-5-16(6-4-12)7-9-22-10-8-16/h1-2,11-12,22H,3-10H2

InChI Key

MRAJCQSJXVTWKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OC3=CC(=C(C=C3)Cl)C(F)(F)F)CCNCC2

Origin of Product

United States

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